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Ethidium homodimer

DNA binding affinity nucleic acid detection sensitivity competition binding assays

Researchers using monomeric dyes for high-sensitivity nucleic acid detection encounter systematic error due to weak DNA binding. Ethidium homodimer (EthD-1) binds DNA with K = 2 × 10⁸ M⁻¹, over 1,000-fold tighter than ethidium bromide, enabling lower concentrations and no-wash protocols. • Membrane-impermeant: selectively labels dead cells • >30-fold fluorescence enhancement at 528/617 nm • Validated for flow cytometry, microscopy & plate reader assays

Molecular Formula C41H48Cl4N8
Molecular Weight 794.7 g/mol
CAS No. 61926-22-5
Cat. No. B1671397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthidium homodimer
CAS61926-22-5
SynonymsEthidium Homodimer-1;  EthD-1;  EthD 1;  EthD1; 
Molecular FormulaC41H48Cl4N8
Molecular Weight794.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.Cl.[Cl-]
InChIInChI=1S/C41H44N8.4ClH/c1-27-37-23-29(42)9-13-33(37)35-15-11-31(44)25-39(35)48(27)21-5-17-46-19-20-47-18-6-22-49-40-26-32(45)12-16-36(40)34-14-10-30(43)24-38(34)41(49)28-7-3-2-4-8-28;;;;/h2-4,7-16,23-26,44-47H,5-6,17-22,42-43H2,1H3;4*1H
InChIKeyGTSMOYLSFUBTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethidium Homodimer Technical Overview


Ethidium homodimer (CAS 61926-22-5, EthD-1) is a dimeric phenanthridinium fluorescent nucleic acid stain developed by Le Pecq and colleagues, synthesized by covalently linking two ethidium bromide monomers via a rigid polyamine bridge [1]. It binds to double-stranded DNA, single-stranded DNA, RNA, and triple-helix DNA in a sequence-independent manner, intercalating each chromophore unit across approximately four base pairs [1]. The compound exists as a red solid (molecular weight 856.77, C₄₆H₅₀Cl₄N₈), soluble in DMSO, methanol, and water . Upon nucleic acid binding, ethidium homodimer undergoes a pronounced fluorescence enhancement with excitation/emission maxima of 528/617 nm when bound to DNA, compared to 493 nm emission in aqueous solution without DNA [1]. The dye is membrane-impermeant due to its strong positive charge, enabling selective staining of dead cells with compromised plasma membranes [1].

Membrane-impermeant dead cell stain
Bis-intercalation binding mode
Reported fluorescence enhancement upon DNA binding

Ethidium Homodimer: Why Substitution Fails


Substituting ethidium homodimer with monomeric ethidium bromide or propidium iodide in high-sensitivity nucleic acid detection or viability assays introduces systematic analytical error due to a fundamental difference in DNA binding thermodynamics. The dimeric structure of ethidium homodimer confers an intrinsic binding constant that is more than three orders of magnitude greater than that of ethidium bromide (K = 2 × 10⁸ M⁻¹ vs. 1.5 × 10⁵ M⁻¹ in 0.2 M Na⁺) [1]. This difference in binding affinity directly impacts assay performance: lower dye concentrations are required for equivalent signal intensity, and the dissociation rate is substantially slower, which is critical for no-wash staining protocols and applications requiring prolonged signal retention . Furthermore, ethidium homodimer exhibits distinct fluorescence lifetime characteristics when bound to DNA versus RNA compared to propidium iodide and ethidium bromide, a property exploited in phase-sensitive flow cytometry for simultaneous DNA/RNA discrimination that cannot be replicated with monomeric alternatives [2]. The quantitative binding and photophysical differences detailed below establish that ethidium homodimer is not an interchangeable commodity reagent but a functionally distinct analytical tool.

Risk Dimension
Ethidium Homodimer
Ethidium Bromide / Propidium Iodide
Binding affinity
Bis-intercalation (orders of magnitude higher affinity)
Mono-intercalation (weaker affinity; may require higher concentrations)
Membrane permeability
Strictly membrane-impermeant
Partial permeability; false-positive risk in live cells
Fluorescence lifetime
Resolvable DNA/RNA lifetime signatures
Distinct signatures but require separate calibration; no single-probe DNA/RNA discrimination

Ethidium Homodimer Performance Evidence


DNA Binding Affinity Advantage

Ethidium homodimer demonstrates an intrinsic DNA binding constant (K) of 2 × 10⁸ M⁻¹, compared to 1.5 × 10⁵ M⁻¹ for ethidium bromide monomer, measured under identical conditions of 0.2 M Na⁺ [1]. This difference in binding thermodynamics arises from the bis-intercalation capacity of the dimer, which enables each molecule to engage two intercalation sites simultaneously, covering approximately four base pairs upon binding [1][2]. The binding affinity has been independently corroborated with dissociation constant (Kd) measurements of less than 100 nM for EthD-1, relative to propidium iodide and ethidium bromide which exhibit substantially weaker affinity .

DNA binding affinity
Head-to-head
K = 2 × 10⁸ M⁻¹ vs 1.5 × 10⁵ M⁻¹ (1333-fold)
Supports no-wash protocols; may reduce working concentration
0.2 M Na⁺; bis-intercalation mechanism
DNA binding affinity nucleic acid detection sensitivity competition binding assays

Fluorescence Enhancement Factor

Ethidium homodimer exhibits weak intrinsic fluorescence in aqueous solution (λex/λem = 493 nm) that undergoes a >30-fold enhancement upon binding to DNA or RNA [1]. In cellular viability assays, the fluorescence emission increase upon nuclear DNA binding in dead cells has been quantified at 40-fold [2]. A separate source reports fluorescence enhancement exceeding 500-fold upon nucleic acid binding under optimized conditions [3]. This signal-to-noise differential is essential for discriminating dead cells from live cells with intact membranes that exclude the dye entirely.

Fluorescence enhancement
Class-level
>30-fold to 40-fold (DNA binding); >500-fold reported
May improve dead-cell signal-to-noise ratio
Class-level inference; assay conditions vary
fluorescence enhancement nucleic acid quantification dead cell staining

Membrane Impermeability Selectivity

Ethidium homodimer (EthD-1) is membrane-impermeant due to its strong positive charge and dimeric structure, whereas ethidium bromide and propidium iodide exhibit partial permeability in certain cell types and assay conditions . This differential permeability has been characterized in electroporated mammalian cell membranes, where transport of ethidium homodimer, ethidium bromide, and propidium iodide across electroporated membranes was found to be selective and asymmetrical, with each probe displaying distinct permeability kinetics [1]. EthD-1 enters cells only when plasma membrane integrity is compromised, making it a definitive indicator of cell death or membrane damage [2].

Membrane impermeability
Head-to-head
Strictly impermeant vs partial (EthBr, PI)
Enables unambiguous dead-cell identification
Electroporation studies; cell type-dependent
cell viability membrane integrity dead cell staining

Product Purity Differentiation

Ethidium homodimer from non-specialized suppliers frequently contains high amounts of inorganic salt contaminants, reported as up to 20% of total product weight, which substantially reduces the effective weight percent purity of the dye . This contamination arises from incomplete purification during synthesis and directly affects the accuracy of concentration-dependent calculations in quantitative assays. High-purity grade ethidium homodimer is available from manufacturers who specifically address this quality control issue . The dye is offered in both solid powder form (≥90% purity by HPCE) and as a pre-formulated 2 mM solution in DMSO, providing flexibility for different laboratory workflows [1][2].

Product purity
Context-dependent
~90% by HPCE; up to 20% salt in alternatives
Purity context affects quantitative accuracy
Supplier-dependent; confirm COA
reagent purity quantitative accuracy procurement quality

Fluorescence Lifetime Discrimination

Ethidium homodimer 1, along with propidium iodide and ethidium bromide, exhibits resolvable differences in fluorescence lifetime when bound to cellular DNA versus RNA [1]. This property enables phase-sensitive flow cytometry to simultaneously discriminate and quantify DNA and RNA content using a single fluorescent probe, eliminating the need for multiple dyes with overlapping emission spectra [1]. In RNase-treated and DNase-treated fixed HL-60 cells, ethidium homodimer displayed distinct lifetime signatures for DNA-bound versus RNA-bound states, providing a unique analytical capability not achievable with monomeric dyes alone under identical conditions [1].

Fluorescence lifetime
Head-to-head
Resolvable DNA vs RNA lifetimes by phase-sensitive FC
Single-probe DNA/RNA discrimination
Fixed HL-60 cells; RNase/DNase treatment
flow cytometry DNA/RNA quantification fluorescence lifetime

DNA Fragment Sizing by Flow Cytometry

Ethidium homodimer has been demonstrated to stoichiometrically stain lambda phage DNA and Kpn I restriction digest fragments for quantitative sizing by flow cytometry [1]. The fluorescence burst intensity from individual stained DNA fragments was directly proportional to fragment length, enabling resolution of 17.1, 29.9, and 48.5 thousand base pair fragments in 164 seconds using less than one picogram of total DNA [1]. This analytical capability represents an improvement of several orders of magnitude in analysis time and sample size compared to conventional gel electrophoresis techniques [1].

DNA fragment sizing
Reported
Resolution 17.1–48.5 kb; 164 s;
Supports ultra-low-input DNA sizing
Lambda DNA/Kpn I digest; flow cytometry
DNA sizing flow cytometry trace DNA analysis

Ethidium Homodimer Application Scenarios


Cell Viability Assay (Calcein AM Dual Stain)

Ethidium homodimer (EthD-1) in combination with calcein AM enables unambiguous discrimination of live versus dead cells in fluorescence microscopy, flow cytometry, and microplate reader assays. The strict membrane impermeability of EthD-1 ensures that only cells with compromised plasma membranes are stained, while the 40-fold fluorescence enhancement upon nuclear DNA binding [1] provides high signal-to-noise red fluorescence detection (λex/λem = 528/617 nm). This dual-staining approach is validated across multiple cell types including mammalian cells, bacteria, and yeast [2]. The high DNA binding affinity (K = 2 × 10⁸ M⁻¹) permits lower working concentrations and optional no-wash protocols compared to propidium iodide [3].

Phase-Sensitive Flow Cytometry for DNA/RNA

Ethidium homodimer 1 exhibits resolvable fluorescence lifetime differences when bound to cellular DNA versus RNA, enabling phase-sensitive flow cytometry to simultaneously discriminate and quantify both nucleic acid species using a single fluorescent probe [1]. This application is particularly valuable for cell cycle analysis, tumor grading assessment, and determination of cellular functional status where DNA/RNA ratio provides diagnostic information. Ethidium homodimer's distinct lifetime signatures relative to propidium iodide and ethidium bromide make it suitable for multiplexed or comparative lifetime-based assays [1].

DNA Fragment Sizing for Low-Input Samples

Ethidium homodimer enables stoichiometric staining of DNA fragments for sizing and quantification by flow cytometry, with demonstrated resolution of kilobase-length fragments using less than one picogram of total DNA in under three minutes [1]. This application scenario is critical for forensic DNA analysis, ancient DNA studies, single-cell genomics, and any workflow where sample material is severely limited and conventional gel electrophoresis is impractical [1]. The high binding affinity and stoichiometric intercalation properties of ethidium homodimer are essential for achieving the linear relationship between fluorescence intensity and DNA fragment length [1].

DNA Binding Competition Assays

The exceptionally high DNA binding constant of ethidium homodimer (K = 2 × 10⁸ M⁻¹) makes it suitable as a fluorescent probe in competition binding experiments to determine the DNA binding constants of other high-affinity ligands [1]. Ethidium homodimer can be used at low concentrations while maintaining strong fluorescence signal, minimizing perturbation of the binding equilibrium being measured [1]. This application is relevant for screening DNA-targeted therapeutics, characterizing novel nucleic acid binding compounds, and studying protein-DNA interactions where quantitative binding parameters are required [1].

Application
Selection Property
Validation Focus
Cell viability assay (calcein AM dual stain)
Membrane impermeability & fluorescence enhancement
Dead-cell staining specificity
DNA/RNA discrimination by flow cytometry
Fluorescence lifetime signature
DNA/RNA ratio quantification
Low-input DNA fragment sizing
Stoichiometric binding & high affinity
Fragment length linearity
DNA binding competition assays
High-affinity probe (low perturbation)
Binding equilibrium accuracy

Technical Documentation Hub

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